molecular formula C12H13NO4 B8713592 3-(Morpholin-4-ylcarbonyl)benzoic acid

3-(Morpholin-4-ylcarbonyl)benzoic acid

Cat. No.: B8713592
M. Wt: 235.24 g/mol
InChI Key: CMTLDRUDDNIUSK-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylcarbonyl)benzoic acid is a benzoic acid derivative featuring a morpholine ring conjugated via a carbonyl group at the third position of the benzene ring. This compound is of interest in medicinal chemistry due to the morpholine moiety’s role in enhancing solubility and bioavailability, while the benzoic acid group provides a carboxylic acid functional group for further derivatization or salt formation. The compound’s molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol (as inferred from its positional isomer, 4-(morpholin-4-ylcarbonyl)benzoic acid ). Its structural uniqueness lies in the ortho-substitution of the morpholinylcarbonyl group relative to the carboxylic acid, which may influence its electronic properties and intermolecular interactions.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

3-(morpholine-4-carbonyl)benzoic acid

InChI

InChI=1S/C12H13NO4/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8H,4-7H2,(H,15,16)

InChI Key

CMTLDRUDDNIUSK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholin-4-ylcarbonyl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the carboxyl group of 4-aminobenzoic acid and the amine group of morpholine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Morpholin-4-ylcarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Morpholin-4-ylcarbonyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylcarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 4-(Morpholin-4-ylcarbonyl)benzoic Acid

The 4-substituted isomer (CAS 160816-43-3) shares the same molecular formula but differs in the substituent position. Key distinctions include:

  • Acidity : The ortho-substituted 3-isomer may exhibit a lower pKa compared to the para-isomer due to steric hindrance or intramolecular hydrogen bonding between the carbonyl and carboxylic acid groups .
  • Melting Point : While direct data for the 3-isomer is unavailable, the 4-isomer’s analogs (e.g., 4-[5-(morpholin-4-ylcarbonyl)pyridin-3-yl]benzoic acid) exhibit melting points around 216–218°C . Positional effects on crystal packing could lead to variations.
  • Spectral Data : The 4-isomer’s ¹H NMR (DMSO-d₆) shows distinct aromatic proton shifts (δ 8.07–9.05 ppm) and morpholine signals (δ 3.38–3.78 ppm) , whereas the 3-isomer’s NMR would display altered splitting patterns due to proximity to the carboxylic acid.

Substituent Variants: 3-(Morpholinomethyl)benzoic Acid

Replacing the carbonyl with a methylene group (C₁₂H₁₅NO₃, MW 221.26 g/mol) significantly alters properties:

  • Solubility : The hydrochloride hydrate form (CAS 137605-80-2) has enhanced water solubility due to ionic character, as evidenced by its storage recommendations for dryness .
  • Melting Point : The free acid melts at 217.5–220°C , comparable to the carbonyl analog, suggesting similar thermal stability despite structural differences.

Functional Group Modifications: 4-Methyl-3-(Morpholine-4-sulfonyl)benzoic Acid

Introducing a sulfonyl group (CAS 300383-08-8, C₁₂H₁₅NO₅S, MW 285.32 g/mol) instead of carbonyl:

  • Electronic Effects : The sulfonyl group is a stronger electron-withdrawing group, which may lower the carboxylic acid’s pKa and influence reactivity in coupling reactions .
  • Biological Activity : Sulfonyl groups are common in enzyme inhibitors (e.g., sulfonamides), suggesting divergent pharmacological profiles compared to the carbonyl variant.

Ether-Linked Analog: 3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic Acid

This compound (CAS 872196-69-5) features an ether-oxygen bridge and a ketone group:

  • Synthetic Utility : The ethoxy linkage may serve as a biodegradable spacer in prodrug designs .
  • Spectroscopy : The ¹H NMR would show distinct signals for the ethoxy protons (δ 4.0–4.5 ppm) and morpholine ring , aiding differentiation from the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR) Notable Properties
3-(Morpholin-4-ylcarbonyl)benzoic acid C₁₂H₁₃NO₄ 235.24 N/A Aromatic H: δ ~8.2–8.5 (ortho coupling) Ortho-substitution lowers pKa
4-(Morpholin-4-ylcarbonyl)benzoic acid C₁₂H₁₃NO₄ 235.24 ~216–218 Aromatic H: δ 8.07–9.05 Para-substitution enhances symmetry
3-(Morpholinomethyl)benzoic acid C₁₂H₁₅NO₃ 221.26 217.5–220 Morpholine H: δ 3.38–3.78 Hydrochloride form improves solubility
4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid C₁₂H₁₅NO₅S 285.32 N/A Sulfonyl group: δ ~3.5–3.7 (SO₂CH₂) Electron-withdrawing effects dominate

Q & A

Q. What are the recommended synthetic routes for 3-(Morpholin-4-ylcarbonyl)benzoic acid in academic research?

The synthesis typically involves coupling morpholine derivatives with benzoic acid precursors. A common method includes:

  • Step 1 : Activation of the benzoic acid core (e.g., via conversion to an acyl chloride or using coupling reagents like EDCI/HOBt).
  • Step 2 : Reaction with morpholine under controlled pH (6–8) and temperature (40–60°C) to form the morpholinylcarbonyl moiety.
  • Step 3 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization is critical; use NMR (¹H/¹³C) to confirm the morpholine ring integration and mass spectrometry (MS) for molecular weight validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) to assess purity (>95%).
  • Elemental Analysis : Verify C, H, N, and O percentages against theoretical values.
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and morpholine ring vibrations (C-O-C) at ~1100 cm⁻¹. Discrepancies in melting points (e.g., 247–251°C) may indicate impurities, necessitating repurification .

Advanced Research Questions

Q. How can reaction yields be optimized for coupling steps involving morpholine and benzoic acid derivatives?

Key strategies include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or copper(I) iodide for Ullmann-type reactions.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

Q. What computational methods are effective in predicting the biological activity of this compound derivatives?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., carbonyl groups for nucleophilic attacks).
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases).
  • QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl groups) with bioactivity data to guide synthetic priorities. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How should researchers address contradictory data in biological activity studies?

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
  • Metabolite Analysis : Use LC-MS to detect degradation products that may skew results.
  • Statistical Models : Apply ANOVA or machine learning (e.g., random forests) to identify confounding variables (e.g., solvent residues). Cross-reference with structurally similar compounds (e.g., 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid) to contextualize findings .

Q. What are the best practices for long-term storage of this compound?

  • Desiccation : Store in a vacuum-sealed container with silica gel to prevent hydrolysis.
  • Temperature : Keep at –20°C for stable compounds; avoid repeated freeze-thaw cycles.
  • Light Sensitivity : Use amber vials to protect against UV degradation. Purity degradation over time (>6 months) should be monitored via HPLC .

Methodological Notes

  • Synthetic Troubleshooting : If coupling yields are low (<50%), pre-activate the carboxylic acid with CDI (1,1'-carbonyldiimidazole) before adding morpholine .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity and minimize false positives .

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